5,7-DIMETHOXY-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,7-DIMETHOXY-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with methoxy groups and a propan-2-yl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHOXY-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroquinoline core via cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of efficient catalysts and purification techniques is also crucial to ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHOXY-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy groups and the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-DIMETHOXY-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-DIMETHOXY-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydroisoquinoline core but lacks the propan-2-yl phenyl group.
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with a different core structure but similar methoxy substitutions.
Uniqueness
5,7-DIMETHOXY-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of methoxy groups and the propan-2-yl phenyl group differentiates it from other tetrahydroquinoline derivatives .
Properties
IUPAC Name |
5,7-dimethoxy-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-12(2)13-5-7-14(8-6-13)16-11-19(22)21-17-9-15(23-3)10-18(24-4)20(16)17/h5-10,12,16H,11H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPHJXGZJXCGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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